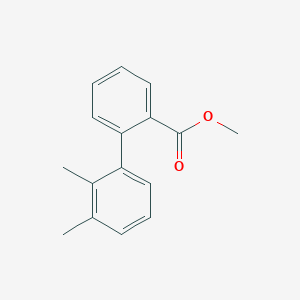
2-Carbomethoxy-2',3'-dimethylbiphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Carbomethoxy-2’,3’-dimethylbiphenyl is an organic compound with the molecular formula C16H16O2. It is a derivative of biphenyl, characterized by the presence of a carbomethoxy group and two methyl groups on the biphenyl structure. This compound is typically a yellow to pale yellow oil .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Carbomethoxy-2’,3’-dimethylbiphenyl can be achieved through various synthetic routes. One common method involves the esterification of 2-carboxy-2’,3’-dimethylbiphenyl with methanol in the presence of an acid catalyst. The reaction conditions typically include refluxing the reactants in an organic solvent such as toluene or dichloromethane .
Industrial Production Methods
Industrial production methods for 2-Carbomethoxy-2’,3’-dimethylbiphenyl often involve large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
化学反应分析
Types of Reactions
2-Carbomethoxy-2’,3’-dimethylbiphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: 2-Carboxy-2’,3’-dimethylbiphenyl
Reduction: 2-Hydroxymethyl-2’,3’-dimethylbiphenyl
Substitution: Various substituted biphenyl derivatives depending on the reagent used.
科学研究应用
2-Carbomethoxy-2’,3’-dimethylbiphenyl has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Carbomethoxy-2’,3’-dimethylbiphenyl involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .
相似化合物的比较
Similar Compounds
2-Carbomethoxy-3-thiophenesulfonyl chloride: This compound is similar in structure but contains a thiophene ring and a sulfonyl chloride group.
2-Carbomethoxy-2,3-epoxy-3-prenyl-1,4-naphthoquinone: This compound has an epoxy and prenyl group, making it structurally distinct but functionally similar in some reactions.
Uniqueness
2-Carbomethoxy-2’,3’-dimethylbiphenyl is unique due to its specific substitution pattern on the biphenyl structure. This unique arrangement of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
属性
分子式 |
C16H16O2 |
|---|---|
分子量 |
240.30 g/mol |
IUPAC 名称 |
methyl 2-(2,3-dimethylphenyl)benzoate |
InChI |
InChI=1S/C16H16O2/c1-11-7-6-10-13(12(11)2)14-8-4-5-9-15(14)16(17)18-3/h4-10H,1-3H3 |
InChI 键 |
QGSVIWKNTXFSTQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C2=CC=CC=C2C(=O)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















